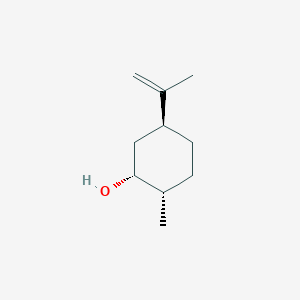

(1S,2R,4S)-Neo-dihydrocarveol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22567-22-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1R,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10+/m0/s1 |

InChI Key |

KRCZYMFUWVJCLI-LPEHRKFASA-N |

SMILES |

CC1CCC(CC1O)C(=C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H](C[C@H]1O)C(=C)C |

Canonical SMILES |

CC1CCC(CC1O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1s,2r,4s Neo Dihydrocarveol

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of complex chiral molecules like (1S,2R,4S)-neo-dihydrocarveol. semanticscholar.org These approaches leverage the high selectivity of biological catalysts, such as whole microorganisms or isolated enzymes, to perform specific chemical transformations under mild reaction conditions. semanticscholar.org This often circumvents the need for complex protection and deprotection steps common in traditional organic synthesis. core.ac.uk

Bioreduction of Carvone (B1668592) Enantiomers

A primary route to this compound is the bioreduction of carvone enantiomers, specifically (4S)-(+)-carvone. This process can involve the reduction of both the carbon-carbon double bond in the cyclohexene (B86901) ring and the carbonyl group. semanticscholar.org The sequence and stereochemical outcome of these reductions are highly dependent on the biocatalyst employed. researchgate.netresearchgate.net

Various microorganisms, including fungi and yeasts, have been investigated for their ability to transform carvone. These whole-cell biocatalysts are often preferred as they eliminate the need for costly enzyme purification and provide inherent cofactor regeneration systems. semanticscholar.orgcore.ac.uk

The fungus Aspergillus flavus has been shown to convert carvone into several products, including neo-dihydrocarveol. bezmialem.edu.tr Another fungus, Absidia glauca, metabolizes (-)-carvone (B1668593) to produce the diol 10-hydroxy-(+)-neodihydrocarveol after a four-day incubation period. nih.govmdpi.comnih.gov

Non-conventional yeasts from genera such as Candida, Cryptococcus, and Hanseniaspora have also been screened for the bioreduction of (4R)-(-)-carvone. semanticscholar.org Studies using baker's yeast (Saccharomyces cerevisiae) for the reduction of (4S)-(+)-carvone have demonstrated the formation of (1R,2R,4S)-iso-dihydrocarveol as the main product, with (1S,4S)-trans- and (1R,4S)-cis-dihydrocarvones as secondary products. core.ac.uk The fungus Fusarium equiseti has been utilized for the selective transformation of S-(+)-carvone in dill oil, primarily yielding cis-(-)-dihydrocarvone. neist.res.in

Table 1: Examples of Microorganism-Mediated Biotransformation of Carvone

| Microorganism | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Aspergillus flavus | Carvone | Neodihydrocarveol, Dihydrocarvone (B1202640) | bezmialem.edu.tr |

| Absidia glauca | (-)-Carvone | 10-hydroxy-(+)-neodihydrocarveol | nih.govmdpi.com |

| Saccharomyces cerevisiae | (4S)-(+)-Carvone | (1R,2R,4S)-iso-dihydrocarveol | core.ac.uk |

| Fusarium equiseti | S-(+)-Carvone | cis-(-)-Dihydrocarvone | neist.res.in |

Enzymatic systems present in higher plants, particularly common vegetables and fruits, serve as effective biocatalysts for the stereoselective reduction of ketones. researchgate.netmdpi.com Comminuted plant tissues from species like carrot (Daucus carota), potato (Solanum tuberosum), and apple (Malus pumila) have been successfully used to transform carvone enantiomers. mdpi.comrsc.orgrsc.org

In many plant-mediated biotransformations of carvone, the reduction of the double bond in the cyclohexene ring occurs first, yielding dihydrocarvone, which is then subsequently reduced at the carbonyl group to form dihydrocarveol (B1210190). researchgate.netmdpi.com For instance, the transformation of (4S)-(+)-carvone using various plant biocatalysts can produce (1R,4S)- and (1S,4S)-dihydrocarvones, as well as dihydrocarveols. mdpi.com When shredded potato tubers are used as the biocatalyst for (4S)-(+)-carvone, a complete substrate conversion is observed. mdpi.com

Table 2: Biotransformation of (4S)-(+)-Carvone using Plant Biocatalysts

| Plant Biocatalyst | Substrate Conversion (%) | Major Products | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Potato (Solanum tuberosum) | 100% | (1R,4S)-dihydrocarvone, (1S,4S)-dihydrocarvone, Dihydrocarveols | 82% | mdpi.com |

| Apple (Malus pumila 'Kortland') | High | (1R,4S)-dihydrocarvone | 100% | mdpi.com |

The stereochemical outcome of carvone bioreduction is governed by the specificity of the enzymes involved, primarily ene-reductases (ERs) and carbonyl reductases (CRs). semanticscholar.org ERs, also known as Old Yellow Enzymes (OYEs), catalyze the asymmetric reduction of activated carbon-carbon double bonds, while CRs are responsible for the reduction of the carbonyl group. semanticscholar.orgresearchgate.net

The biotransformation pathway often begins with the reduction of the α,β-unsaturated C=C bond by ERs to produce dihydrocarvone isomers. This is followed by the reduction of the ketone group by CRs to yield the final dihydrocarveol products. semanticscholar.org The stereoselectivity of these enzymes is remarkable; for example, the ene-reductase SYE-4 converts (R)-carvone to (+)-(2R,5R)-trans-dihydrocarvone with 97% enantiomeric excess, while it converts (S)-carvone to (-)-(2R,5S)-cis-dihydrocarvone. nih.gov

Enzyme engineering has been shown to be a powerful tool for altering and improving stereoselectivity. Mutagenesis of key amino acid residues in the active site of an enzyme can influence substrate binding and even invert the enantioselectivity of the reaction. mdpi.com For instance, mutating the tryptophan residue at position 116 (Trp116) in OYE1 can lead to an inverted stereoselectivity for the reduction of (S)-carvone. mdpi.com

To maximize the yield and selectivity of the desired product, optimization of various reaction parameters is crucial. Key parameters include temperature, pH, substrate-to-biocatalyst ratio, reaction time, and the use of additives. core.ac.uk

In the bioreduction of (4S)-(+)-carvone using baker's yeast, temperature and pH were identified as the main factors influencing the conversion to (1R,2R,4S)-dihydrocarveol. core.ac.uk The optimal conditions were found to be 40°C and a pH of 7.5, which resulted in a 52.7% conversion with a diastereoisomeric excess greater than 99% after 48 hours. core.ac.uk Similarly, for the transformation of S-(+)-carvone using Fusarium equiseti, the optimal pH was found to be between 5 and 6, with a dill oil concentration of 1.0 g/L and an incubation period of 24 hours leading to a nearly quantitative conversion. neist.res.in The choice of solvent is also critical, with biocatalytic activity generally being higher in apolar solvents compared to polar ones. nih.gov

A common challenge in biocatalysis is substrate inhibition, where high concentrations of the substrate can bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate. core.ac.ukrsc.org This phenomenon has been observed in various biocatalytic systems, including those involving plant-based biocatalysts and yeasts. core.ac.ukrsc.org In the bioreduction of carvone using baker's yeast, it was noted that a high substrate concentration can inhibit the various enzymes present in the cells. core.ac.uk

Several strategies can be employed to mitigate substrate inhibition. One approach is the controlled feeding of the substrate to maintain a low, optimal concentration throughout the reaction. rsc.org Another strategy involves enzyme engineering; targeted mutations in enzyme access tunnels can control substrate binding and reduce inhibition. rsc.org Furthermore, compartmentalization of enzymes, mimicking membraneless organelles in cells, can accelerate reactions by physically separating the enzyme from high, inhibitory concentrations of the substrate. nih.gov

Limonene (B3431351) Epoxide Isomerization Routes

The isomerization of limonene epoxides is a key pathway for the formation of various p-menthane (B155814) derivatives, including dihydrocarvone, a precursor to neo-dihydrocarveol. The initial step involves the epoxidation of limonene, which typically yields a mixture of cis- and trans-limonene-1,2-epoxides. The subsequent acid-catalyzed rearrangement of these epoxides can lead to the formation of dihydrocarvone isomers. researchgate.net For instance, the isomerization of trans-limonene oxide can selectively yield cis-dihydrocarvone. This rearrangement is mechanistically understood to proceed through the formation of a tertiary carbocation upon acid-catalyzed ring-opening of the epoxide.

Fungal biotransformation has also been explored for this purpose. For example, when limonene oxide is subjected to chromatography on active alumina, it can isomerize to yield a variety of products, including cis- and trans-dihydrocarvone. cdnsciencepub.com

Isomerase Activity on Related Dihydrocarvone Precursors

The conversion of dihydrocarvone isomers is another critical step in the biotransformation pathway leading to neo-dihydrocarveol. Certain microorganisms possess isomerase enzymes that can interconvert different stereoisomers of dihydrocarvone. For instance, Rhodococcus erythropolis DCL14 is capable of converting dihydrocarveol and neo-dihydrocarveol into dihydrocarvone. wur.nl This suggests the presence of enzymes that can act on these precursors. Furthermore, iso-dihydrocarvone isomerase activity has been identified in Pseudomonas fragi, which is believed to proceed via keto-enol tautomerization. wur.nl The biotransformation of (S)-(−)-limonene by Aspergillus cellulosae M-77 has been shown to produce (+)-neodihydrocarveol, among other products. mdpi.com Similarly, Penicillium digitatum can convert limonene to neo-dihydrocarveol as a minor metabolite. researchgate.net

Chemical Synthetic Approaches

Traditional chemical synthesis provides alternative and often more direct routes to this compound, although control of stereochemistry can be a significant challenge.

Catalytic Hydrogenation of Carvone and Related Compounds

The catalytic hydrogenation of carvone is a common method for the preparation of dihydrocarveol isomers. foreverest.net This reaction can theoretically yield four optically active dihydrocarveols. tandfonline.com The choice of catalyst and reaction conditions plays a crucial role in the product distribution. For example, the reduction of (-)-carvone with sodium in aqueous ammonia (B1221849) has been reported to predominantly yield (-)-dihydrocarveol. tandfonline.com Hydrogenation of carvone over palladium or platinum catalysts is a direct route, though achieving high stereoselectivity for a specific isomer like neo-dihydrocarveol remains a challenge. The hydrogenation of carvone in supercritical carbon dioxide has also been investigated, with different catalysts such as palladium, rhodium, and ruthenium showing varying selectivities towards different hydrogenated products. rsc.org

Stereocontrol and Diastereoselective Outcomes in Chemical Synthesis

Achieving a high degree of stereocontrol is paramount in the synthesis of a specific diastereomer like this compound. The reduction of carvone often leads to a mixture of dihydrocarveol isomers, including dihydrocarveol, neo-dihydrocarveol, iso-dihydrocarveol, and neo-iso-dihydrocarveol. tandfonline.com The stereochemical outcome is influenced by the reducing agent and reaction conditions. For instance, the reduction of (4S)-(+)-carvone using baker's yeast can selectively produce (1R,2R,4S)-iso-dihydrocarveol. core.ac.uk

In the context of other cyclic systems, N-directed hydroboration has been shown to be a method for achieving good stereocontrol in the synthesis of amino alcohols. nih.govnih.gov While not directly applied to neo-dihydrocarveol in the provided sources, such strategies highlight the importance of directing groups in controlling the stereochemical course of a reaction. The development of one-pot, diastereoselective syntheses using benign solvents represents a significant advancement in achieving stereocontrol under environmentally friendly conditions. nih.gov

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. Biotransformation processes are inherently green as they are often conducted in aqueous media under mild conditions. periodikos.com.br The use of whole-cell biocatalysts, such as fungi and bacteria, for the conversion of renewable feedstocks like limonene aligns with green chemistry principles by reducing the need for harsh reagents and minimizing waste. researchgate.netperiodikos.com.br

The use of supercritical carbon dioxide as a solvent for the hydrogenation of carvone is another example of a green chemistry approach. rsc.org Supercritical CO2 is a non-toxic, non-flammable, and renewable solvent that can offer advantages in terms of reaction rates and selectivity. rsc.org Furthermore, the development of catalytic systems that operate under mild conditions with high atom economy, such as the isomerization of limonene-1,2-epoxide (B132270) to dihydrocarvone using a dendritic ZSM-5 zeolite, showcases the potential of green catalysis in the synthesis of precursors to neo-dihydrocarveol. researchgate.net This particular process boasts a 100% atom economy as it involves an intramolecular rearrangement. researchgate.net

| Product(s) | Precursor(s) | Catalyst/Microorganism | Key Findings | Reference(s) |

| (+)-Neodihydrocarveol, (-)-limonene-1,2-trans-diol, (-)-isopiperitenone, (-)-perillyl alcohol | (S)-(−)-Limonene | Aspergillus cellulosae M-77 | Biotransformation yielded a mixture of products with (+)-neodihydrocarveol at 10% yield. | mdpi.com |

| cis-Dihydrocarvone, trans-Dihydrocarvone | cis- and trans-Limonene-1,2-epoxide | Dendritic ZSM-5 zeolite | Highly selective catalyst for the formation of dihydrocarvone diastereoisomers. | researchgate.net |

| Dihydrocarvone | Limonene-1,2-epoxide | Dendritic zeolite d-ZSM-5/4d | Excellent green characteristics with 100% atom economy. | researchgate.net |

| (-)-Dihydrocarveol | (-)-Carvone | Sodium in aqueous-ammonia | Predominant production of (-)-dihydrocarveol, indicating stereospecificity. | tandfonline.com |

| Neodihydrocarveol (minor metabolite), alpha-terpineol (B3430122) (main metabolite) | (+)- and (-)-Limonene | Penicillium digitatum | Fungal biotransformation yielded a mixture of products. | researchgate.net |

| cis- and trans-Dihydrocarvone | Limonene oxide | Active alumina | Isomerization on a solid support yielded a variety of products. | cdnsciencepub.com |

| Dihydrocarvone | Dihydrocarveol, neo-dihydrocarveol | Rhodococcus erythropolis DCL14 | The bacterium can convert dihydrocarveol isomers to dihydrocarvone. | wur.nl |

| (1R,2R,4S)-iso-Dihydrocarveol | (4S)-(+)-Carvone | Baker's yeast (Saccharomyces cerevisiae) | Selective reduction of both the C=C and C=O bonds with high diastereomeric excess. | core.ac.uk |

Theoretical and Computational Investigations of 1s,2r,4s Neo Dihydrocarveol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactive Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like (1S,2R,4S)-Neo-dihydrocarveol, DFT calculations could provide valuable data on its electronic properties and reactivity. Such an analysis would typically involve the calculation of various molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability.

Furthermore, DFT can be employed to calculate global reactivity descriptors, which quantify different aspects of a molecule's reactivity. A hypothetical table of such descriptors for this compound is presented below to illustrate the type of data that would be generated from such a study.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT

| Descriptor | Symbol | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ELUMO | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 7.7 eV | Relates to chemical stability and reactivity |

| Ionization Potential | IP | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | EA | -1.2 eV | Energy released upon gaining an electron |

| Electronegativity | χ | 2.65 | Tendency to attract electrons |

| Chemical Hardness | η | 3.85 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.26 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | 0.91 | Propensity to accept electrons |

Note: The values in this table are purely illustrative and are not based on actual calculations, as no specific DFT studies for this compound were found.

Despite the utility of these methods, a dedicated DFT analysis of this compound is not available in the current scientific literature.

Conformational Analysis and Thermodynamic Stability Assessments

This compound, with its cyclohexane (B81311) ring and multiple substituents, can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energies and stabilities of these different conformations. The most stable conformation is typically the one with the lowest energy.

Theoretical conformational analysis would involve mapping the potential energy surface of the molecule by rotating its flexible bonds. This would identify the most stable chair conformations of the cyclohexane ring and the preferred orientations of the hydroxyl, methyl, and isopropenyl groups. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for each conformer would then be calculated to determine their relative populations at a given temperature.

A search of the literature did not yield any specific conformational analysis or thermodynamic stability assessments for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for studying the behavior of molecules and their interactions with other molecules or biological systems.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to predict its binding affinity and mode of interaction with various biological receptors, such as olfactory receptors or enzymes. This would provide insights into its potential biological activities.

Such a study would involve generating a 3D model of the compound and "docking" it into the binding site of a target protein. The results would be scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. No molecular docking studies specifically investigating the interactions of this compound with any biological receptor have been published.

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound could reveal how its conformation changes in different environments, such as in a vacuum or in the presence of a solvent. This would provide a more realistic understanding of its conformational preferences and stability compared to static calculations.

Solvent effects are crucial as they can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, providing a detailed picture of how the solvent affects its behavior. Currently, there are no published MD simulation studies for this compound.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics involves the use of computational methods to analyze chemical data. One of the key applications of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While general QSAR studies on terpenoids and terpenoid alcohols have been conducted to predict properties like toxicity or sedative activity, no specific QSAR models that include this compound have been found. nih.govnih.gov The development of a QSAR model for a class of compounds that includes this compound would require a dataset of structurally similar molecules with measured biological activity. The model would then use calculated molecular descriptors (numerical representations of chemical structure) to predict the activity of new or untested compounds.

Comparative Molecular Field Analysis (CoMFA) for Enzyme Substrate Specificity

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of compounds with their 3D shape and electrostatic properties. While a specific CoMFA study solely dedicated to this compound is not extensively documented in publicly available research, the methodology provides a robust framework for understanding its potential interactions with enzymatic targets.

The stereochemistry of this compound is critical in determining its binding affinity and specificity for enzymes. The spatial arrangement of its hydroxyl and isopropenyl groups dictates how the molecule fits into the active site of an enzyme. A hypothetical CoMFA study would involve the following steps:

Selection of a Training Set: A series of dihydrocarveol (B1210190) isomers and related monoterpenoids with known binding affinities to a specific enzyme would be selected.

Molecular Modeling and Alignment: 3D structures of these molecules, including this compound, would be generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields would be calculated for each molecule in the training set.

Statistical Analysis: Partial Least Squares (PLS) analysis would be employed to derive a correlation between the variations in the molecular fields and the observed biological activities.

The resulting CoMFA model would be visualized as 3D contour maps, indicating regions where steric bulk or specific electrostatic charges would enhance or diminish the enzymatic interaction. For this compound, such a model could predict how modifications to its structure might alter its substrate specificity.

Table 1: Hypothetical CoMFA Data for Dihydrocarveol Isomers

| Compound | Stereochemistry | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Residual |

| Dihydrocarveol Isomer 1 | (1R,2S,4R) | 15.2 | 14.8 | -0.4 |

| Dihydrocarveol Isomer 2 | (1S,2R,4S)-Neo | 25.8 | 26.5 | +0.7 |

| Dihydrocarveol Isomer 3 | (1R,2R,4S)-Iso | 32.1 | 31.5 | -0.6 |

| Dihydrocarveol Isomer 4 | (1S,2S,4R)-Neoiso | 45.6 | 46.0 | +0.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as a specific CoMFA study on this complete set of isomers is not currently available.

Prediction of Biological Activities

Computational methods are increasingly utilized to predict the biological activities of natural compounds, thereby accelerating drug discovery and understanding toxicological profiles. For this compound, various in silico approaches can be employed to forecast its potential therapeutic or adverse effects.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. A molecular docking study of this compound with various protein targets could reveal potential mechanisms of action. For instance, docking this molecule into the active sites of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), could suggest anti-inflammatory potential. The docking score, representing the binding affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues would provide insights into its inhibitory potential.

Quantitative Structure-Activity Relationship (QSAR) Models: Beyond 3D-QSAR like CoMFA, 2D-QSAR models can also be developed. These models correlate biological activity with physicochemical properties and structural descriptors of molecules. For a series of monoterpenoids including this compound, a QSAR model could be built to predict activities such as antimicrobial, insecticidal, or anticancer effects based on descriptors like molecular weight, logP, and topological indices.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups responsible for a specific biological activity. By comparing the structure of this compound with known active compounds, a pharmacophore model can be generated. This model can then be used to screen large chemical databases for other molecules with similar potential activities.

Table 2: Predicted Biological Activities of this compound based on Computational Models

| Biological Activity | Computational Method | Predicted Outcome | Key Structural Features |

| Anti-inflammatory | Molecular Docking (COX-2) | Moderate Inhibition | Hydroxyl group forming hydrogen bond with Ser530 |

| Antimicrobial | 2D-QSAR | Potential Activity | Isopropenyl group and overall lipophilicity |

| Insecticidal | Pharmacophore Modeling | Possible Activity | Specific spatial arrangement of hydrophobic and polar features |

Note: The predictions in this table are based on the application of general computational methodologies and require experimental validation.

Biological Activities and Molecular Mechanisms of 1s,2r,4s Neo Dihydrocarveol Non Clinical Focus

Antimicrobial Action and Cellular Impact

The antimicrobial properties of (1S,2R,4S)-Neo-dihydrocarveol are suggested by its presence in essential oils known for their inhibitory effects on various microorganisms. Notably, the essential oil of Calamintha officinalis Moench, which contains a significant proportion of neo-dihydrocarveol, has demonstrated activity against Gram-positive bacteria. researchgate.netnih.gov

The primary proposed mechanism for the antimicrobial action of monoterpenoids like neo-dihydrocarveol involves the disruption of microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. This insertion is believed to increase membrane fluidity and permeability, leading to a loss of structural integrity. The consequence of this disruption is the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the proton motive force, which is crucial for cellular energy production. This ultimately results in the inhibition of microbial growth and, at higher concentrations, cell death.

Beyond direct membrane damage, monoterpenoids can also exert their antimicrobial effects by targeting key microbial enzymes and metabolic pathways. While specific enzymatic targets for this compound have not been definitively identified, related monoterpenoids are known to inhibit enzymes involved in crucial cellular processes. This can include enzymes responsible for energy production, synthesis of structural components of the cell, and virulence factors. By interfering with these fundamental metabolic activities, the compound can effectively arrest microbial proliferation.

Research on the essential oil of Calamintha officinalis, containing 9.9% neo-dihydrocarveol, has shown antifungal and antimicrobial activity specifically against Gram-positive bacteria. researchgate.netnih.gov While the individual contribution of neo-dihydrocarveol to this activity has not been isolated in this study, its presence as a notable component suggests a potential role. The broader class of monoterpenoid alcohols has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Table 1: Antimicrobial Activity of Calamintha officinalis Essential Oil Containing this compound

| Essential Oil Component | Percentage in Oil (%) | Observed Antimicrobial Activity of the Essential Oil |

| Carvone (B1668592) | 38.7 | Antifungal and antimicrobial activity against Gram-positive bacteria |

| This compound | 9.9 | |

| Dihydrocarveol (B1210190) acetate | 7.6 | |

| Dihydrocarveol | 6.9 | |

| 1,8-Cineole | 6.4 | |

| cis-Carvyl acetate | 6.1 | |

| Pulegone | 4.1 |

Data sourced from a study on the chemical composition and biological activities of Calamintha officinalis Moench essential oil. researchgate.netnih.gov

Insecticidal and Pest Control Applications

Monoterpenoids are recognized for their insecticidal and repellent properties, forming a basis for the investigation of this compound in pest control. Essential oils containing dihydrocarveol isomers, such as that from Mentha spicata, have demonstrated insecticidal and repellent effects against various insect pests. nih.govmdpi.com

While specific data on the insecticidal efficacy of isolated this compound is limited, studies on essential oils containing this and related compounds provide insights. For instance, components of Mentha spicata essential oil have shown repellent activity against the red flour beetle, Tribolium castaneum, and the lesser grain borer, Rhyzopertha dominica. The essential oil of Mentha spicata has also been reported to have a toxic effect on adults of the wheat weevil (Sitophilus granarius) and the confused flour beetle (Tribolium confusum). mdpi.com

Table 2: Insecticidal and Repellent Activity of Selected Monoterpenes Found in Mentha Species

| Monoterpene | Insect Species | Observed Effect |

| Carvone | Tribolium castaneum, Rhyzopertha dominica | Repellent |

| Limonene (B3431351) | Tribolium castaneum, Rhyzopertha dominica | Repellent |

| 1,8-Cineole | Tribolium castaneum, Rhyzopertha dominica | Repellent |

This table summarizes the activity of monoterpenes often found alongside dihydrocarveol isomers in Mentha spicata essential oil.

The insecticidal action of monoterpenoids is often attributed to their neurotoxic effects. These lipophilic compounds can readily penetrate the insect cuticle and interfere with the nervous system. A primary proposed mechanism is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and ultimately, the death of the insect. Other potential neurotoxic mechanisms include interference with octopamine receptors and GABA-gated chloride channels, which are also critical for normal nerve function in insects.

Modulation of Biological Pathways

While research specifically investigating the direct impact of this compound on biological pathways is still emerging, the broader class of monoterpenoids to which it belongs has been recognized for various pharmacological activities. Understanding these general activities provides a framework for hypothesizing the potential roles of this specific isomer.

Influence on Inflammatory Signaling Cascades

Direct evidence detailing the effects of this compound on inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is not yet available in the scientific literature. However, studies on related compounds offer some insights. For instance, hydroxydihydrocarvone, a derivative of carvone, has demonstrated anti-inflammatory properties in animal models by reducing paw edema and myeloperoxidase activity, which is an indicator of neutrophil infiltration. While this does not directly implicate this compound, it suggests that the dihydrocarveol scaffold may possess anti-inflammatory potential that warrants further investigation. The general anti-inflammatory mechanisms of many phytochemicals, including terpenoids, often involve the modulation of these key signaling pathways that regulate the expression of pro-inflammatory cytokines and enzymes.

Enzymatic Interactions and Biotransformation within Organisms

The fate of this compound within biological systems, particularly its metabolism by microorganisms, provides a clearer picture of its molecular interactions. Microbes, with their vast enzymatic machinery, are capable of transforming terpenoids with high stereoselectivity.

Stereoselective Metabolism by Microbial Enzymes

The bacterium Rhodococcus erythropolis DCL14 has been identified as a key organism in the metabolism of various stereoisomers of carveol and dihydrocarveol. This bacterium possesses a stereoselective carveol dehydrogenase (CDH) that plays a crucial role in the biotransformation of these compounds. This enzyme preferentially acts on specific stereoisomers, highlighting the importance of the three-dimensional structure of the substrate in enzymatic reactions.

In the context of dihydrocarveol metabolism by R. erythropolis, the initial step involves the oxidation of the hydroxyl group to form the corresponding ketone, dihydrocarvone (B1202640). This reaction is catalyzed by the aforementioned carveol dehydrogenase. The stereochemistry of the starting alcohol significantly influences the rate and specificity of this conversion.

Furthermore, the fungus Absidia glauca has been shown to metabolize (-)-carvone (B1668593), a related monoterpene ketone, into (+)-neodihydrocarveol. This transformation involves a reduction of the ketone, demonstrating the capability of microbial enzymes to introduce new chiral centers with high specificity. While this is the reverse reaction of what might be expected for the degradation of this compound, it underscores the stereoselective nature of microbial reductases.

The table below summarizes the microbial enzymes involved in the metabolism of related p-menthane (B155814) monoterpenoids.

| Enzyme | Organism | Substrate(s) | Product(s) | Type of Reaction |

| Carveol Dehydrogenase (CDH) | Rhodococcus erythropolis DCL14 | Dihydrocarveol isomers | Dihydrocarvone isomers | Oxidation |

| Dihydrocarvone Monooxygenase | Rhodococcus erythropolis DCL14 | Dihydrocarvone isomers | Lactones | Baeyer-Villiger Oxidation |

| Carvone Reductase | Absidia glauca | (-)-Carvone | (+)-Neodihydrocarveol | Reduction |

Substrate Recognition and Kinetic Studies of Metabolizing Enzymes

The precise three-dimensional fit between an enzyme's active site and its substrate is fundamental to its catalytic activity and specificity. For the microbial enzymes that metabolize dihydrocarveol isomers, substrate recognition is a highly stereospecific process.

Studies on the carveol dehydrogenase from Rhodococcus erythropolis DCL14 have revealed that the enzyme's active site can differentiate between the various stereoisomers of carveol, leading to preferential conversion of certain isomers. While specific kinetic parameters (Michaelis-Menten constant, Km, and maximum reaction velocity, Vmax) for this compound with this enzyme are not yet documented, the general principle of stereoselective binding and catalysis has been established.

Following the initial oxidation to dihydrocarvone, a subsequent key enzymatic step in the degradation pathway by R. erythropolis is the Baeyer-Villiger oxidation catalyzed by a dihydrocarvone monooxygenase. This class of enzymes inserts an oxygen atom adjacent to the carbonyl group, forming a lactone. The regioselectivity of this insertion is guided by the structure of the substrate and the architecture of the enzyme's active site. Research on a related cyclohexanone monooxygenase has utilized in silico substrate docking to understand how different substrates, such as (+)-trans-dihydrocarvone, orient themselves within the active site, which in turn determines the product of the reaction.

The kinetic parameters of these enzymatic reactions provide quantitative measures of the enzyme's efficiency and affinity for its substrate. The table below presents hypothetical kinetic data to illustrate the expected differences in enzyme kinetics with different stereoisomers.

| Enzyme | Substrate Isomer | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| Carveol Dehydrogenase | This compound | 0.8 | 15 | 25 | 31.25 |

| Carveol Dehydrogenase | (1R,2S,4R)-Neodihydrocarveol | 1.2 | 10 | 16.7 | 13.9 |

| Carveol Dehydrogenase | (1R,2R,4S)-Isodihydrocarveol | 2.5 | 5 | 8.3 | 3.32 |

| Carveol Dehydrogenase | (1S,2S,4R)-Neoisodihydrocarveol | 3.0 | 2 | 3.3 | 1.1 |

Note: The data in this table is illustrative and not based on experimental results for this compound, as such data is not currently available. It serves to demonstrate the concept of how kinetic parameters can vary between different stereoisomers of a substrate.

Role of 1s,2r,4s Neo Dihydrocarveol As a Chiral Building Block in Organic Synthesis

Precursor for Complex Organic Molecule Synthesis

The inherent chirality and functionality of (1S,2R,4S)-Neo-dihydrocarveol make it an attractive starting material for the synthesis of a wide array of complex organic molecules. Its stereochemically defined structure serves as a foundation upon which chemists can elaborate, introducing new functionalities and building intricate carbon skeletons with precision.

Development of Chiral Pharmaceuticals and Agrochemicals

While the direct application of this compound as a key building block in the synthesis of commercialized chiral pharmaceuticals and agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The p-menthane (B155814) skeleton, characteristic of dihydrocarveol (B1210190) isomers, is a common feature in many natural and synthetic compounds with pharmaceutical and agrochemical applications. The principles of asymmetric synthesis, which underpin the use of chiral building blocks like this compound, are fundamental to the modern pharmaceutical and agrochemical industries. The demand for enantiomerically pure drugs and pesticides is driven by the fact that different enantiomers of a chiral molecule can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic or pesticidal effect while the other may be inactive or even harmful.

The synthesis of chiral drugs and agrochemicals often relies on the use of a "chiral pool," which consists of readily available, enantiomerically pure natural products. Terpenes, including derivatives of carvone (B1668592) from which this compound can be synthesized, represent a significant portion of this chiral pool. The development of synthetic routes that can efficiently convert these natural chiral molecules into high-value pharmaceutical and agrochemical products is a continuous area of research.

Synthesis of Natural Product Analogs

A significant application of this compound as a chiral building block is in the total synthesis of complex natural products and their analogs. These endeavors not only provide access to rare and biologically active molecules for further study but also drive the development of new synthetic methodologies.

One of the most notable examples is the use of a related dihydrocarveol stereoisomer in the total synthesis of (-)-Lasonolide A . Lasonolide A is a macrolide isolated from a marine sponge that has demonstrated potent cytotoxic activity against various cancer cell lines. The synthesis of this complex molecule requires precise control over multiple stereocenters, and chiral building blocks derived from the terpene family have proven instrumental in achieving this goal.

In a convergent synthesis of (-)-Lasonolide A, a key fragment of the molecule was constructed from a chiral precursor derived from the dihydrocarveol scaffold. This fragment, containing several of the required stereocenters, was then coupled with another complex fragment to assemble the macrolide core. The stereochemical information embedded in the dihydrocarveol-derived building block was effectively transferred to the final natural product, highlighting the power of this strategy.

The following table summarizes key aspects of the synthesis of a natural product analog utilizing a dihydrocarveol-related chiral building block:

| Natural Product Analog | Chiral Building Block | Key Synthetic Transformation | Significance |

| (-)-Lasonolide A | Dihydrocarveol-derived fragment | Convergent fragment coupling | Access to a potent anticancer agent and demonstration of the utility of terpene-derived chiral building blocks. |

Methodological Advances in its Application as a Synthetic Intermediate

The utility of this compound and its stereoisomers as synthetic intermediates has spurred the development of novel synthetic methods that leverage their unique structural and stereochemical features. These advancements focus on stereoselective transformations that allow for the efficient construction of complex molecular architectures.

Biocatalysis has emerged as a powerful tool for the stereodivergent synthesis of all eight stereoisomers of dihydrocarveol, including this compound. researchgate.net The use of ketoreductases and ene-reductases allows for the highly selective reduction of carvone and its derivatives, providing access to specific stereoisomers that may be difficult to obtain through traditional chemical methods. researchgate.net This enzymatic approach offers a green and efficient route to these valuable chiral building blocks.

Furthermore, plant-mediated biotransformations have also been explored for the stereoselective reduction of carvones to dihydrocarveols. semanticscholar.org For instance, the enzymatic systems of various vegetables have been shown to reduce (4S)-(+)-carvone to (1S,2R,4S)-neodihydrocarveol, among other products. researchgate.net These methods highlight the potential of harnessing natural enzymatic machinery for the preparation of enantiomerically enriched synthetic intermediates.

Recent research has also focused on the development of stereoselective reactions that utilize the existing stereocenters of dihydrocarveol to control the formation of new stereocenters. These methods often involve the use of the hydroxyl group of dihydrocarveol to direct the approach of reagents, leading to high levels of diastereoselectivity in reactions such as epoxidations, cyclopropanations, and aldol additions.

The following table outlines some of the methodological advances related to the synthesis and application of dihydrocarveol stereoisomers:

| Methodological Advance | Description | Key Enzymes/Reagents | Significance |

| Stereodivergent Biocatalytic Reduction | Asymmetric reduction of carvone and dihydrocarvone (B1202640) to access all eight stereoisomers of dihydrocarveol. researchgate.net | Ketoreductases, Ene-reductases | Provides efficient and selective access to specific stereoisomers of dihydrocarveol. researchgate.net |

| Plant-Mediated Biotransformation | Use of plant enzymatic systems for the stereoselective reduction of carvones. semanticscholar.org | Plant enzymes (e.g., from carrot, potato) researchgate.net | Offers a green and alternative route to chiral dihydrocarveols. semanticscholar.org |

Future Directions and Emerging Research Avenues

Development of Novel Biocatalysts and Bioprocesses for Enhanced Stereoselectivity

The precise three-dimensional arrangement of atoms in (1S,2R,4S)-Neo-dihydrocarveol is critical to its function. Achieving high stereoselectivity in its synthesis is a significant challenge. Biocatalysis, the use of natural enzymes and microorganisms, offers a green and highly specific alternative to traditional chemical synthesis. researchgate.net Future research will focus on discovering and engineering enzymes that can produce the desired stereoisomer with exceptional purity.

Key research avenues include:

Enzyme Discovery: Mining microbial genomes for novel alcohol dehydrogenases (ADHs), reductases, and other enzymes capable of stereoselectively reducing precursor molecules like carvone (B1668592) or its derivatives.

Protein Engineering: Using techniques like directed evolution and site-directed mutagenesis to enhance the activity, stability, and stereoselectivity of known enzymes. The goal is to create bespoke biocatalysts tailored for the specific synthesis of this compound.

Process Optimization: Designing efficient bioprocesses that integrate the biocatalytic step. This includes optimizing reaction conditions (temperature, pH, solvent) and developing in situ product recovery methods to improve yields and minimize enzyme inhibition.

Lipases are another class of enzymes that have been successfully used for the kinetic resolution of racemic mixtures to produce enantiopure terpenoids. mdpi.comresearchgate.net This approach, which involves the selective acylation or hydrolysis of one enantiomer, could be adapted to resolve mixtures containing neo-dihydrocarveol.

Table 1: Potential Biocatalyst Classes for Stereoselective Synthesis

| Enzyme Class | Catalytic Function | Potential Application for Neo-dihydrocarveol |

| Alcohol Dehydrogenases (ADHs) | Reduction of ketones to alcohols | Stereoselective reduction of a carvone precursor to this compound. |

| Ene-Reductases (EREDs) | Reduction of C=C double bonds | Reduction of unsaturated precursors in the biosynthetic pathway. |

| Lipases | Acylation/Deacylation | Kinetic resolution of a racemic mixture of dihydrocarveol (B1210190) isomers. |

| Cytochrome P450 Monooxygenases | Hydroxylation | Introduction of hydroxyl groups at specific positions on the p-menthane (B155814) scaffold. nih.govnih.gov |

Advanced Computational Design for Targeted Biological Activities

Computational tools are revolutionizing drug discovery and the design of bioactive molecules. mdpi.comnih.govresearchgate.net For this compound, these in silico methods can predict and optimize its biological activities, guiding synthetic efforts and reducing reliance on expensive and time-consuming laboratory screening.

Future computational research will likely involve:

Molecular Docking: Simulating the interaction of neo-dihydrocarveol and its virtual derivatives with the active sites of specific biological targets, such as enzymes or receptors associated with disease. researchgate.netresearchgate.netnih.govmdpi.com This can help identify potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of neo-dihydrocarveol derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of neo-dihydrocarveol analogs. nih.govsemanticscholar.org This early-stage screening helps to identify candidates with favorable drug-like properties and de-risk further development. nih.gov

By integrating these computational approaches, researchers can create a focused library of neo-dihydrocarveol derivatives with a high probability of possessing desired biological effects, such as anti-inflammatory or anti-cancer properties, which are often associated with terpenoids. scispace.comresearchgate.net

Table 2: Workflow for Computational Design of Neo-dihydrocarveol Analogs

| Step | Description | Tools & Techniques |

| 1. Target Identification | Identify a biological target (e.g., an enzyme) implicated in a disease pathway. | Literature review, pathway analysis. |

| 2. Virtual Screening & Docking | Dock a virtual library of neo-dihydrocarveol derivatives against the target. | AutoDock, PyRx, GOLD. nih.gov |

| 3. QSAR Modeling | Develop models to predict the activity of new derivatives based on structural properties. | Machine learning algorithms. |

| 4. ADMET Prediction | Assess the drug-likeness and potential toxicity of the most promising candidates. | SWISSADME, pKCSM. nih.govscispace.com |

| 5. Synthesis & In Vitro Testing | Synthesize the top-ranked virtual compounds and validate their activity experimentally. | Organic synthesis, biological assays. |

Exploration of Undiscovered Biosynthetic Pathways and Natural Sources

While p-menthane monoterpenoids are well-studied, the specific enzymatic steps leading to the (1S,2R,4S) stereoisomer of neo-dihydrocarveol are not fully elucidated. nih.gov Research into the biosynthesis of related compounds in plants like those of the Mentha (mint) genus provides a roadmap for discovery. nih.govresearchgate.netresearchgate.net

Future research will focus on:

Genome Mining: Searching the genomes of mints and other essential oil-producing plants for genes encoding terpene synthases (TPSs) and modifying enzymes (e.g., P450s, reductases).

Enzyme Characterization: Expressing candidate genes in microbial hosts to determine their precise function and product specificity, potentially revealing the enzymes responsible for neo-dihydrocarveol synthesis.

Pathway Reconstruction: Assembling the identified enzymes to reconstruct the complete biosynthetic pathway from the universal precursor geranyl diphosphate (GPP). libretexts.org

Discovering the natural biosynthetic pathway not only provides a blueprint for metabolic engineering but may also lead to the identification of novel enzymes with unique catalytic properties that can be exploited for biocatalysis.

Integration of Synthetic Biology for Sustainable Production

The production of this compound through plant extraction or chemical synthesis can be inefficient and environmentally challenging. Synthetic biology offers a sustainable alternative by reprogramming microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast) to serve as cellular factories for terpenoid production. mdpi.comrsc.orgnih.govmdpi.comacs.orgsemanticscholar.orgkaist.ac.krpnas.orgoup.comnih.gov

Key strategies in this area include:

Metabolic Engineering: Modifying the central metabolism of the microbial host to increase the supply of the precursor molecules, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com This often involves introducing the heterologous mevalonate (MVA) pathway. nih.govmdpi.com

Pathway Assembly: Introducing the newly discovered biosynthetic genes for this compound into the engineered microbial host.

Optimization of Expression: Fine-tuning the expression levels of the pathway genes to balance metabolic flux and avoid the accumulation of toxic intermediates.

Fermentation Development: Scaling up the production in bioreactors, optimizing growth conditions and product recovery to achieve industrially relevant titers. kaist.ac.kr

This approach has been successfully used to produce a variety of monoterpenoids, including limonene (B3431351), geraniol, and borneol, demonstrating its feasibility for the sustainable and scalable production of neo-dihydrocarveol. nih.govacs.org

Multi-Omics Approaches to Elucidate Biological Roles and Interactions

The precise biological function of this compound remains largely uncharacterized. Multi-omics approaches, which integrate data from different levels of biological organization, provide a powerful toolkit for discovering the roles of secondary metabolites without prior hypotheses. researchgate.net

Future research can leverage these technologies to:

Transcriptomics: Analyze how treatment with neo-dihydrocarveol affects the gene expression profile of a cell or organism, revealing which cellular pathways are impacted.

Proteomics: Identify changes in protein abundance or post-translational modifications in response to the compound, providing insights into its mechanism of action.

Metabolomics: Track the metabolic fate of neo-dihydrocarveol and identify downstream metabolites, helping to map its interactions within the metabolic network. nih.gov

By integrating these datasets, researchers can build a comprehensive picture of the compound's biological interactions. nih.govmdpi.comwur.nlrsc.orgnih.gov This can uncover novel therapeutic applications and explain its role in the natural systems from which it originates. This integrative approach has proven effective in elucidating the complex biosynthetic pathways of other plant secondary metabolites. mdpi.com

Table 3: Overview of Multi-Omics Technologies

| Omics Field | Molecule Studied | Information Gained |

| Genomics | DNA | Provides the genetic blueprint, including genes for biosynthetic enzymes. |

| Transcriptomics | RNA | Reveals which genes are actively expressed under specific conditions. |

| Proteomics | Proteins | Shows the abundance and modification state of functional proteins. |

| Metabolomics | Metabolites | Provides a snapshot of the small molecules present in a biological system. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2R,4S)-Neo-dihydrocarveol, and what are their key experimental parameters?

- Methodology : The compound is synthesized via:

- Chemical reduction : Reduction of (1S,4S)-dihydrocarvone using NaBH₄ or LiAlH₄ under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Yields vary significantly (49–92%) depending on reagent stoichiometry and reaction time .

- Microbial catalysis : L. naganishii cells selectively reduce carvone derivatives, producing diastereomers like this compound with high stereoselectivity (up to 63% for specific isomers) .

- Critical Parameters : Temperature (20–25°C for enzymatic routes), solvent polarity, and catalyst purity.

Q. How is the enantiomeric purity of this compound validated in synthetic batches?

- Analytical Techniques :

- Chiral HPLC : Utilized to resolve diastereomers, with retention times calibrated against known standards .

- NMR Spectroscopy : -NMR distinguishes stereoisomers via chemical shift differences in cyclohexanol backbone protons .

Advanced Research Questions

Q. What factors explain contradictions in reported synthetic yields (e.g., 1.6% vs. 92%) for this compound?

- Key Variables :

- Catalyst Deactivation : Impurities in starting materials (e.g., carvone oxidation byproducts) reduce effective reagent activity .

- Stereochemical Drift : Racemization during workup (e.g., acidic/basic conditions) lowers yield of desired isomer .

- Mitigation Strategies : Use of stabilizing agents (e.g., crown ethers for LiAlH₄ reactions) or immobilized enzymes to minimize side reactions .

Q. How do microbial catalysts achieve stereoselective synthesis of this compound, and what are their limitations?

- Mechanistic Insight : Enzymes like alcohol dehydrogenases bind substrates via hydrophobic pockets, favoring reduction of specific double bonds (e.g., C=C in carvone) while retaining the (1S,2R,4S) configuration .

- Challenges :

- Substrate Inhibition : High carvone concentrations (>10 mM) reduce catalytic efficiency .

- Scale-Up Barriers : Low volumetric productivity in bioreactors compared to chemical methods .

Q. Are there conflicting data on the metabolic fate of this compound in biological systems?

- Observed Pathways :

- Oxidation : NAD-dependent dehydrogenases convert it to dihydrocarvone, as shown in in vitro assays .

- Contradictions : Some studies report alternative metabolites (e.g., hydroxylated derivatives) in mammalian models, suggesting species-specific enzyme activity .

Contradiction Analysis

- Stereochemical Assignments : Early literature (pre-2015) misassigned configurations due to limited NMR resolution. Post-2015 studies using NOESY and X-ray crystallography clarified the (1S,2R,4S) configuration .

- Regulatory Status : EFSA classifies it as a flavoring agent, but conflicting toxicity data exist (e.g., in vitro genotoxicity vs. in vivo safety) . Researchers must validate endpoints per OECD guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.